Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
The compound Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a glycinate derivative featuring a 3,4-dichlorophenyl group and a 4-methylphenyl sulfonyl moiety. For instance, Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS 432007-40-4) shares structural similarities, with a molecular formula of C₁₀H₁₁Cl₂NO₄S and a molecular weight of 312.17 g/mol . This compound is manufactured as a high-purity API intermediate (≥97%) under ISO-certified processes, highlighting its relevance in pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-11-3-6-13(7-4-11)24(21,22)19(10-16(20)23-2)12-5-8-14(17)15(18)9-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAXRZLPYBTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonyl glycine derivative notable for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 374.23 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its interaction with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research suggests that it could be effective against bacteria such as Escherichia coli and Staphylococcus aureus, warranting further investigation into its potential applications in treating infections.
The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cellular processes. For instance, it may inhibit enzymes or receptors that play crucial roles in bacterial growth and proliferation. Understanding these interactions is vital for elucidating the compound's mechanism of action.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit the growth of certain bacterial strains, showing a dose-dependent response. For example, at concentrations ranging from 10 to 100 µg/mL, significant inhibition was observed.
- Comparative Analysis : A comparative study with similar compounds revealed that this compound has enhanced binding affinity to target proteins due to the specific positioning of its chloro and methyl groups. This structural arrangement may improve its efficacy compared to other sulfonyl glycine derivatives.
Toxicological Considerations
While the compound shows promise, it is essential to assess its toxicity profile. Initial assessments indicate that it may exhibit low toxicity; however, further studies are required to evaluate its safety in vivo and potential side effects.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | 10 - 100 | |
| Antimicrobial | Inhibition of S. aureus growth | 10 - 100 | |
| Binding Affinity | Enhanced due to structural features | N/A |
Future Directions
The exploration of this compound should focus on:
- In Vivo Studies : To confirm its efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the specific pathways through which it exerts its biological effects.
- Formulation Development : To optimize its delivery for potential therapeutic applications.
Comparison with Similar Compounds
Key Findings:
Chlorine atoms may also improve lipophilicity, influencing membrane permeability in biological systems. Methoxy groups (e.g., in CAS 359027-98-8) are electron-donating, which could reduce oxidative stability but improve solubility in polar solvents .
The 4-methylphenylsulfonyl moiety increases molecular weight and aromatic surface area, which may enhance π-π stacking interactions in drug-receptor complexes .
Synthetic and Commercial Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
